Carfilzomib belongs to a class of drugs called proteasome inhibitors. Proteasomes are protein complexes within cells that help break down old or damaged proteins. Carfilzomib works by inhibiting the proteasome, which can lead to the buildup of toxic proteins in cancer cells, ultimately triggering cell death.
Multiple myeloma is a cancer of the plasma cells, a type of white blood cell found in bone marrow. Scientific research has focused on carfilzomib's potential to treat relapsed or refractory multiple myeloma, meaning the cancer has returned after treatment or has not responded well to initial therapy [].
Studies have shown promising results for carfilzomib used in combination with other medications like dexamethasone. These studies indicate that carfilzomib can induce remission (a period when there are no signs of cancer) in patients with relapsed or refractory multiple myeloma [].
Irritant;Health Hazard